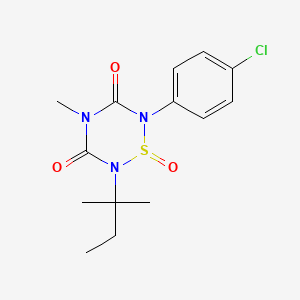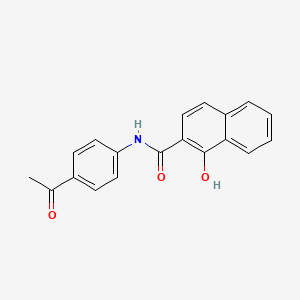
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a carboxamide group, as well as a phenyl ring substituted with an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The acetyl group on the phenyl ring can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Acetylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a hydroxyl group.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(4-Acetylphenyl)-1-hydroxy-2-naphthamide: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group on the naphthalene ring and an acetyl group on the phenyl ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
108478-69-9 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15NO3/c1-12(21)13-6-9-15(10-7-13)20-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-11,22H,1H3,(H,20,23) |
InChI-Schlüssel |
OFROMVJITMZEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)

![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

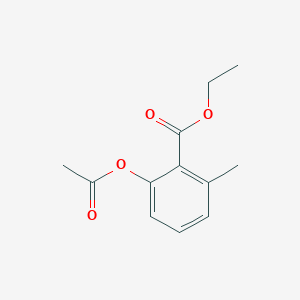
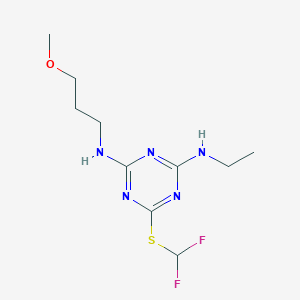


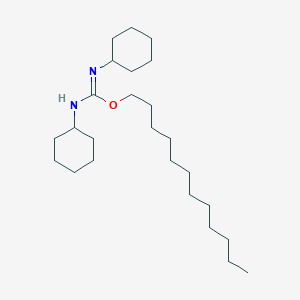
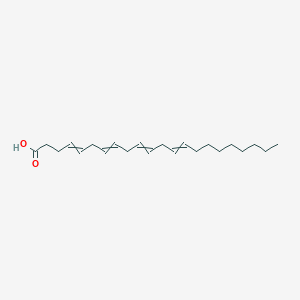
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)

